molecular formula C23H16O4 B14474851 3-Benzoyl-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one CAS No. 66033-67-8

3-Benzoyl-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B14474851
CAS No.: 66033-67-8
M. Wt: 356.4 g/mol
InChI Key: MJOXNGBSTFZXLC-UHFFFAOYSA-N
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Description

3-Benzoyl-2-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzoyl-2-(4-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of 4-methoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization and benzoylation. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base. The final product is purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, with common reagents including halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.

    Medicine: Explored for its anticancer activity, particularly in inducing apoptosis in cancer cells.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through its interaction with cellular proteins and enzymes. It can inhibit specific enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells. The molecular targets include various kinases and transcription factors that regulate cell growth and survival pathways.

Comparison with Similar Compounds

    3-Benzoylflavanone: Shares a similar core structure but lacks the methoxy group.

    2-(4-Methoxyphenyl)-4H-chromen-4-one: Similar structure but without the benzoyl group.

    4H-Chromen-4-one derivatives: A broad class of compounds with varying substituents.

Uniqueness: 3-Benzoyl-2-(4-methoxyphenyl)-4H-chromen-4-one is unique due to the presence of both benzoyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a therapeutic agent, particularly in anticancer research.

Properties

CAS No.

66033-67-8

Molecular Formula

C23H16O4

Molecular Weight

356.4 g/mol

IUPAC Name

3-benzoyl-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C23H16O4/c1-26-17-13-11-16(12-14-17)23-20(21(24)15-7-3-2-4-8-15)22(25)18-9-5-6-10-19(18)27-23/h2-14H,1H3

InChI Key

MJOXNGBSTFZXLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4

Origin of Product

United States

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